Viscosin

Biosurfactant Bioremediation Hexadecane mineralization

Viscosin (CAS 27127-62-4) is a cyclic lipodepsipeptide (CLiP) biosurfactant produced by multiple Pseudomonas species, including Pseudomonas fluorescens and Pseudomonas libanensis. It is the founding member of the viscosin group of CLiPs, characterized by a nine-amino-acid peptide cyclized via an ester bond to D-allo-threonine at position 3, coupled to a 3-hydroxydecanoic acid lipid tail.

Molecular Formula C54H95N9O16
Molecular Weight 1126.4 g/mol
CAS No. 27127-62-4
Cat. No. B1683834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViscosin
CAS27127-62-4
SynonymsViscosin
Molecular FormulaC54H95N9O16
Molecular Weight1126.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O
InChIInChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32-,33+,34+,35+,36-,37-,38-,39+,40+,43+,44-,45+/m0/s1
InChIKeyQYEWAEAWMXRMHB-YFTUCIGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Viscosin (CAS 27127-62-4) Cyclic Lipopeptide Biosurfactant and Antibacterial Compound Overview


Viscosin (CAS 27127-62-4) is a cyclic lipodepsipeptide (CLiP) biosurfactant produced by multiple Pseudomonas species, including Pseudomonas fluorescens and Pseudomonas libanensis. It is the founding member of the viscosin group of CLiPs, characterized by a nine-amino-acid peptide cyclized via an ester bond to D-allo-threonine at position 3, coupled to a 3-hydroxydecanoic acid lipid tail [1]. Viscosin demonstrates broad-spectrum antibacterial activity against Gram-positive bacteria, mycobacteria, and select protozoa, while showing no inhibitory effect on fungi or Gram-negative bacteria such as Escherichia coli, and exhibits potent biosurfactant properties with a minimal surface tension of 28 mN/m and critical micelle concentration (CMC) in the range of 3.6–133 µM depending on the producing strain and methodology [1].

Why Viscosin Cannot Be Simply Replaced by Other Pseudomonas Cyclic Lipopeptides


Within the viscosin group, several CLiPs share identical molecular weight (1126.4 g/mol) with viscosin, including WLIP and massetolide F, and cannot be distinguished by mass spectrometry alone due to isobaric mass and similar fragmentation patterns [1]. Even minor stereochemical or amino acid variations produce divergent biological activities—viscosin carries a single negative charge at physiological pH due to the D-Glu2 residue, whereas the structurally closest neutral isoform, viscosinamide, substitutes D-Gln2 and exhibits altered antifungal properties and surfactant behavior [1]. Moreover, a direct comparative study with massetolide A, amphisin, putisolvin, and synthetic Tween 80 demonstrated that despite comparable emulsification indices (20–31% on hexadecane at 90 mg/L), only viscosin significantly stimulated n-hexadecane mineralization by diesel-degrading bacterial consortia, underscoring that gross biosurfactant classification is insufficient to predict bioremediation-relevant performance [2].

Viscosin Product-Specific Quantitative Differentiation Evidence Guide


Superior Hexadecane Emulsification and Mineralization Stimulation by Viscosin Relative to Massetolide A, Putisolvin, and Amphisin

In a head-to-head comparison of four Pseudomonas lipopeptide biosurfactants, viscosin was identified as the optimal emulsifier for hexadecane and the only one to significantly stimulate n-hexadecane mineralization by diesel-degrading bacterial consortia during the first 2 days of batch culture [1]. Emulsification indices on hexadecane ranged from 20–31% at 90 mg/L across all four lipopeptides (including massetolide A, putisolvin, and amphisin), but only viscosin yielded statistically significant enhancement of mineralization rates. However, this stimulation was transient; after 2 days, viscosin was degraded by the consortium, and bacterial growth (OD600) and alkB gene copy numbers plateaued, whereas the control consortium continued to grow and reached higher OD600 values and alkB copy numbers over subsequent days [1].

Biosurfactant Bioremediation Hexadecane mineralization

Differential Antimycobacterial Potency of Viscosin Versus Massetolide A Against Mycobacterium tuberculosis and M. avium-intracellulare

Viscosin and massetolide A, co-isolated from marine Pseudomonas species, were evaluated in vitro against Mycobacterium tuberculosis and Mycobacterium avium-intracellulare using broth dilution assays [1]. Massetolide A was approximately twice as potent: MIC 5–10 µg/mL against M. tuberculosis and 2.5–5 µg/mL against M. avium-intracellulare, compared to viscosin with MICs of 10–20 µg/mL and 5–10 µg/mL, respectively. Thus, viscosin shows a consistent 2-fold lower antimycobacterial potency than massetolide A across both species in the same experimental system [1].

Antimycobacterial Cyclic lipopeptide MIC

Viscosin-Mediated Biofilm Dispersal in Pseudomonas fluorescens SBW25 Relative to Viscosin-Deficient Isogenic Mutant

Biofilm formation of wild-type Pseudomonas fluorescens SBW25 was compared with its viscosin-deficient isogenic mutant SBW25ΔviscA in static microtiter assays [1]. Early biofilm formation was comparable; however, at later developmental stages, wild-type SBW25 formed significantly less biofilm than SBW25ΔviscA, indicating that viscosin promotes biofilm dispersal. This was confirmed by chemical complementation of the mutant biofilm with exogenously added viscosin, which restored the dispersal phenotype. In flow-cell biofilm experiments under carbon starvation conditions, dispersal of SBW25 biofilms was significantly greater than that of SBW25ΔviscA after 3 hours [1]. A fluorescent bioreporter further demonstrated that viscA gene expression is induced in biofilms approximately 4 hours prior to the onset of dispersal [1].

Biofilm dispersal Pseudomonas fluorescens Biosurfactant

Viscosin Inhibits Streptococcus pneumoniae Growth via Cell Wall Synthesis Disruption Without Membrane Lysis—Mechanistic Differentiation from Canonical Membrane-Active Lipopeptides

In contrast to the canonical membrane-permeabilizing mechanism of most antibacterial lipopeptides (e.g., daptomycin, polymyxins), viscosin inhibited growth of Streptococcus pneumoniae without disintegration of the cytoplasmic membrane [1]. Treated cells developed abnormal morphologies and misplaced division sites, and electron microscopy revealed a less dense cell wall. A luciferase reporter assay confirmed strong induction of the LiaFSR and CiaRH two-component systems, which are known cell wall stress sentinels in S. pneumoniae. Sequential exposure to increasing viscosin concentrations generated a mutant with only 1.8-fold decreased susceptibility, which suffered significant fitness loss [1].

Streptococcus pneumoniae Cell wall synthesis inhibitor Lipopeptide mechanism

Quantitative Physicochemical Benchmarking of Viscosin Against Rhamnolipid and Surfactin Biosurfactants

Viscosin reduces water surface tension to 28 mN/m at a critical micelle concentration (CMC) of 54 mg/L (approx. 48 µM) and forms stable emulsions at concentrations as low as 7.5 mg/L [1]. The conditional stability constant for a cadmium-viscosin complex was determined to be log K = 5.87. These physicochemical properties are quantitatively comparable to the well-studied biosurfactants rhamnolipid (minimum surface tension 28.6 mN/m at CMC ~40 mg/L [2]) and surfactin (surface tension 27.7 mN/m at CMC ~1.54 × 10⁻⁵ M [3]), placing viscosin within the high-performance biosurfactant tier.

Critical micelle concentration Surface tension Emulsion stability

Viscosin Inhibits Migration of Metastatic Prostate Cancer PC-3M Cells Without Cytotoxicity—Differentiation from Standard Chemotherapeutics

Viscosin at non-cytotoxic concentrations inhibited migration of the highly metastatic prostate cancer cell line PC-3M in vitro, with no visible toxicity observed [1]. This anti-migratory activity contrasts with conventional cytotoxic chemotherapeutics that kill cells indiscriminately and with other biosurfactants (rhamnolipid, surfactin) that have been reported to lyse mammalian cells at higher concentrations. No quantitative comparison to a specific alternative anti-metastatic agent is available in the same study, making this a supporting but pharmacologically relevant observation.

Anti-metastatic Prostate cancer Cell migration inhibition

Viscosin Best-Fit Application Scenarios for Research and Industrial Selection


Bioremediation of Hydrocarbon-Contaminated Environments Requiring Transient Bioavailability Enhancement

Viscosin's uniquely demonstrated ability to significantly stimulate n-hexadecane mineralization by diesel-degrading consortia—differentiating it from massetolide A, putisolvin, and amphisin—makes it a candidate for bioremediation strategies employing a burst-degradation approach [1]. Its rapid degradation by indigenous microbial communities limits long-term persistence but aligns with applications where a short-term pulse of biosurfactant is desired to initiate contaminant mobilization without chronic ecological exposure.

Antimycobacterial Lead Optimization Programs Targeting Tuberculosis and M. avium Complex Infections

With in vitro MIC values of 10–20 µg/mL and 5–10 µg/mL against M. tuberculosis and M. avium-intracellulare respectively, viscosin is a legitimate but moderately potent antimycobacterial scaffold—2-fold less potent than massetolide A in direct comparison . Its distinct charge state (anionic Glu2) and documented amenability to precursor-directed biosynthesis (as demonstrated for massetolide analogs) make it suitable for medicinal chemistry derivatization campaigns where potency optimization is the primary objective and the viscosin scaffold offers synthetic tractability.

Anti-Biofilm and Biofilm Dispersal Applications in Industrial Water Systems, Agriculture, and Medical Devices

Viscosin's genetically and chemically validated role in Pseudomonas fluorescens biofilm dispersal—confirmed by significant reduction in biofilm biomass in wild-type versus viscosin-deficient mutant and rescue by chemical complementation—positions it as a naturally occurring biofilm dispersal agent . This functional property is not necessarily shared by other biosurfactants with equivalent surface activity, making viscosin specifically relevant for environments where biofilm removal rather than mere surface wetting is the performance criterion.

Anti-Pneumococcal Antibiotic Discovery Using Cell Wall Synthesis Inhibition as Mode of Action

Viscosin's demonstrated inhibition of Streptococcus pneumoniae growth without membrane lysis and its specific activation of cell wall stress two-component systems (LiaFSR and CiaRH) differentiate it from standard membrane-active lipopeptide antibiotics . The low propensity for resistance development (only 1.8-fold decreased susceptibility after serial passage, with significant fitness cost) suggests that viscosin or its derivatives could be explored as anti-pneumococcal agents with a mechanism-of-action-based advantage against multidrug-resistant S. pneumoniae strains.

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